molecular formula C20H36N2O B14729607 2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 6285-80-9

2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14729607
CAS No.: 6285-80-9
M. Wt: 320.5 g/mol
InChI Key: NOCZUJDWKXXYKK-UHFFFAOYSA-N
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Description

2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a synthetic organic compound known for its unique chemical structure and properties. It is a derivative of phenol, characterized by the presence of dimethylamino groups and a trimethylpentyl substituent. This compound is utilized in various scientific and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-dimethylphenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of intermediate methylol derivatives, which then undergo further reaction with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as acidic resins or metal complexes may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenol derivatives with different functional groups.

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its curing properties.

Mechanism of Action

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: Similar in structure but lacks the trimethylpentyl substituent.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups instead of the trimethylpentyl group.

Uniqueness

2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the trimethylpentyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications, such as in the stabilization of polymers and as a curing agent in epoxy resins .

Properties

CAS No.

6285-80-9

Molecular Formula

C20H36N2O

Molecular Weight

320.5 g/mol

IUPAC Name

2,6-bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C20H36N2O/c1-19(2,3)14-20(4,5)17-10-15(12-21(6)7)18(23)16(11-17)13-22(8)9/h10-11,23H,12-14H2,1-9H3

InChI Key

NOCZUJDWKXXYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Origin of Product

United States

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